molecular formula C7H10N2O2 B13185498 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B13185498
M. Wt: 154.17 g/mol
InChI Key: WXLVSQIKRGURHY-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound features a butan-2-yl group attached to the oxadiazole ring, along with a carbaldehyde functional group at the 5-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an aldehyde or ketone, followed by cyclization to form the oxadiazole ring. For example, the reaction of butan-2-yl hydrazide with formyl acetic acid under acidic conditions can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the oxadiazole ring.

Major Products Formed

    Oxidation: 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(Butan-2-yl)-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yl)-1,2,4-oxadiazole-5-methanol: Similar structure but with a methanol group instead of an aldehyde.

    3-(Butan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(Butan-2-yl)-1,2,4-thiadiazole-5-carbaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the ring.

Uniqueness

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity. The combination of the oxadiazole ring and the butan-2-yl group further enhances its chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-butan-2-yl-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C7H10N2O2/c1-3-5(2)7-8-6(4-10)11-9-7/h4-5H,3H2,1-2H3

InChI Key

WXLVSQIKRGURHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NOC(=N1)C=O

Origin of Product

United States

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